N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium tetraphenylborate
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Overview
Description
N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium tetraphenylborate is a quaternary ammonium salt that has garnered interest in various fields of chemistry and material science. This compound is known for its unique structural properties and its ability to act as a photobase generator, which makes it useful in a variety of applications, including photochemistry and polymer science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium tetraphenylborate typically involves the quaternization of N-(4-[Benzoyl]benzyl)-N,N,N-tributylamine with tetraphenylborate. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium tetraphenylborate undergoes various types of chemical reactions, including:
Substitution Reactions: The benzylic position is particularly reactive, allowing for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzylic position.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as halides, thiols, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution at the benzylic position can yield a variety of substituted benzyl derivatives .
Scientific Research Applications
N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium tetraphenylborate has several scientific research applications:
Photochemistry: It acts as a photobase generator, which can be used to control pH in reaction solutions upon irradiation.
Polymer Science: The compound is used in photopolymerization processes to induce changes in the physical properties of polymers.
Organic Synthesis: It serves as a catalyst in various organic reactions, including those requiring precise pH control.
Biomedical Applications: The compound’s ability to generate basic species upon irradiation makes it useful in certain biomedical applications, such as drug delivery systems.
Mechanism of Action
The mechanism of action of N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium tetraphenylborate involves the generation of a basic species upon irradiation. This photochemical reaction leads to the formation of a Brønsted base, which can then participate in various chemical processes. The molecular targets and pathways involved include the activation of specific functional groups in organic molecules, facilitating reactions such as deprotonation and nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
- N-(4-[Benzoyl]benzyl)-N,N,N-trimethylammonium tetraphenylborate
- N-(4-[Benzoyl]benzyl)-N,N-dimethyl-N-(2-[methacryloyl]ethyl)ammonium tetraphenylborate
Uniqueness
N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium tetraphenylborate is unique due to its specific structural configuration, which allows for efficient photobase generation. This property makes it particularly valuable in applications requiring precise control over pH and reaction conditions .
Properties
CAS No. |
205451-00-9 |
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Molecular Formula |
C50H58BNO |
Molecular Weight |
699.8 g/mol |
IUPAC Name |
(4-benzoylphenyl)methyl-tributylazanium;tetraphenylboranuide |
InChI |
InChI=1S/C26H38NO.C24H20B/c1-4-7-19-27(20-8-5-2,21-9-6-3)22-23-15-17-25(18-16-23)26(28)24-13-11-10-12-14-24;1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h10-18H,4-9,19-22H2,1-3H3;1-20H/q+1;-1 |
InChI Key |
RZSRTRGINWRBBV-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCCC[N+](CCCC)(CCCC)CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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